1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
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Overview
Description
1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one is a complex organic compound featuring a pyrazole ring, a hydroxypropoxy group, and a phenylpropanone moiety
Preparation Methods
The synthesis of 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Attachment of the hydroxypropoxy group: This step involves the reaction of the pyrazole derivative with an appropriate epoxide under basic conditions to introduce the hydroxypropoxy group.
Coupling with phenylpropanone: The final step involves the coupling of the intermediate with phenylpropanone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting enzymes or modulating receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one can be compared with other similar compounds, such as:
1-(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of a propanone moiety.
1-(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)butan-1-one: This compound has a butanone moiety instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-17(21)14-5-7-16(8-6-14)22-11-15(20)10-19-13(3)9-12(2)18-19/h5-9,15,20H,4,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWMUYAFYXWPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=CC(=N2)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321691 |
Source
|
Record name | 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890602-09-2 |
Source
|
Record name | 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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